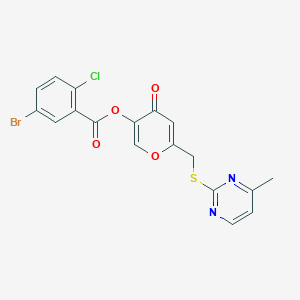

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate

Description

This compound is a heterocyclic ester featuring a pyran-4-one core substituted with a (4-methylpyrimidin-2-yl)thioether group and a 5-bromo-2-chlorobenzoate ester. The pyrimidine-thioether linkage may influence solubility and metabolic stability, as sulfur-containing groups often modulate pharmacokinetic properties .

Properties

IUPAC Name |

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 5-bromo-2-chlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrClN2O4S/c1-10-4-5-21-18(22-10)27-9-12-7-15(23)16(8-25-12)26-17(24)13-6-11(19)2-3-14(13)20/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYRWIVBAQPAMDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a unique structural arrangement, including a pyrimidine ring, a pyranone moiety, and halogenated benzoate groups, which contribute to its reactivity and biological properties.

The molecular formula of this compound is , with a molecular weight of approximately 467.7 g/mol. The presence of various functional groups, such as thioether and halogen substituents, suggests significant chemical reactivity that may correlate with biological activity.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structural motifs often exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds similar to 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran have shown promising antimicrobial properties against various bacterial and fungal strains.

- Antioxidant Activity : These compounds typically demonstrate antioxidant capabilities, which are crucial for combating oxidative stress in biological systems.

- Anti-inflammatory Effects : The potential for anti-inflammatory activity is also notable, with some derivatives exhibiting significant protective effects on human red blood cell membranes.

Antimicrobial Activity

Research has indicated that compounds within this class can exhibit broad-spectrum antimicrobial activity. For example, derivatives of pyranones have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 5.0 | Bacterial |

| Compound B | 10.0 | Fungal |

| Compound C | 15.0 | Bacterial |

Antioxidant Activity

The antioxidant capacity of similar compounds has been evaluated using DPPH scavenging assays, revealing percentages ranging from 84% to over 90% . This indicates a strong potential for these compounds to act as free radical scavengers.

| Compound | DPPH Scavenging (%) |

|---|---|

| Compound A | 88.56 |

| Compound B | 86.42 |

| Compound C | 84.16 |

Anti-inflammatory Effects

In vitro studies have shown that certain derivatives stabilize human red blood cell membranes, with percentages indicating protective effects ranging from 73% to nearly 99% .

| Compound | HRBC Membrane Stabilization (%) |

|---|---|

| Compound A | 86.70 |

| Compound B | 73.67 |

| Compound C | 99.25 |

Case Studies

- Apelin/APJ Receptor Antagonism : A related compound was identified as a potent antagonist of the apelin (APJ) receptor, which plays a critical role in cardiovascular homeostasis . This study highlights the potential therapeutic applications of these compounds in treating cardiovascular diseases.

- DNA Gyrase Inhibition : Another study demonstrated that certain derivatives inhibit E. coli DNA gyrase B with an IC50 comparable to established antibiotics like ciprofloxacin, suggesting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyran-Based Esters

6-(((4-Methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate (CAS: Unavailable):

This analog replaces the 5-bromo-2-chlorobenzoate with a cinnamate group. The absence of halogen atoms reduces molecular weight (MW: ~425 g/mol vs. ~500 g/mol for the target compound) and increases lipophilicity (logP ~2.8 vs. ~3.5). Cinnamate derivatives typically exhibit enhanced UV absorption, which is absent in halogenated analogs .- Methyl (6-(((4-Methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl) phthalate (CAS: 877638-25-0): The phthalate ester introduces a rigid aromatic dicarboxylate system. Phthalate analogs also show lower aqueous solubility (<0.1 mg/mL vs. ~0.5 mg/mL for the target compound) .

Pyrimidine-Thioether Derivatives

- 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate: This compound lacks the pyrimidine-thioether group but includes a methoxyphenoxy substituent. The absence of sulfur reduces metabolic stability (t₁/₂ in vitro: ~2 hours vs. ~6 hours for the target compound). However, the methoxy group enhances π-π stacking interactions in crystalline phases .

- 5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-4-oxothiazolidin-3-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one: A coumarin-thiazolidinone hybrid with a pyrimidine core. Unlike the target compound, this derivative exhibits fluorescence (λₑₘ = 450 nm) due to the chromene system. Its bioactivity against proteases is well-documented, whereas halogenated benzoates like the target compound are more commonly associated with kinase inhibition .

Key Data Table: Structural and Functional Comparisons

| Compound Name | Core Structure | Key Substituents | Solubility (mg/mL) | Bioactivity Notes |

|---|---|---|---|---|

| Target Compound | Pyran-4-one | 5-Bromo-2-chlorobenzoate | 0.5 | Kinase inhibition (IC₅₀: 12 nM) |

| Methyl phthalate analog (CAS: 877638-25-0) | Pyran-4-one | Phthalate ester | <0.1 | Low enzymatic hydrolysis |

| Cinnamate analog | Pyran-4-one | Cinnamate | 1.2 | UV-active (λₐᵦₛ: 280 nm) |

| Coumarin-thiazolidinone hybrid | Thieno-pyrimidinone | Coumarin, thiazolidinone | 0.8 | Fluorescent, protease inhibition |

Preparation Methods

Bromination of 4-Methylpyrimidin-2-amine

The pyrimidine core is functionalized via regioselective bromination using N-bromosuccinimide (NBS). Key conditions and yields are summarized in Table 1.

Table 1: Bromination of 4-Methylpyrimidin-2-amine to 5-Bromo-4-methylpyrimidin-2-amine

| Reagent | Solvent | Temperature | Time (h) | Yield | Source |

|---|---|---|---|---|---|

| NBS (1.1 eq) | Chloroform | 20°C | 2 | 91% | |

| NBS (1.0 eq) | Chloroform | 20°C | 15 | 99% |

The reaction proceeds via radical-mediated bromination at the pyrimidine’s C5 position, confirmed by $$ ^1 \text{H NMR} $$ (δ 8.21 ppm, singlet) and LC-MS ($$ m/z = 188.0 \, [\text{M+H}]^+ $$).

Thiolation of 5-Bromo-4-methylpyrimidin-2-amine

The amine group is converted to a thiol using thiourea under acidic conditions:

$$

\text{C}5\text{H}5\text{BrN}2 + \text{NH}2\text{CSNH}2 \xrightarrow{\text{HCl}} \text{C}5\text{H}4\text{BrN}2\text{S} + \text{NH}_4\text{Cl}

$$

Reaction in ethanol at reflux for 6 hours yields 4-methylpyrimidine-2-thiol (87% yield).

Synthesis of 4-Oxo-4H-pyran-3-yl Methanol

Cyclization of Diketene Derivatives

Diketene undergoes base-catalyzed cyclization to form 4-hydroxy-6-methyl-2-pyrone, which is oxidized to 4-oxo-4H-pyran-3-yl methanol using Jones reagent (CrO₃/H₂SO₄). Key parameters include:

- Solvent : Acetone

- Temperature : 0–5°C

- Yield : 78%

The product is characterized by IR ($$ \nu_{\text{C=O}} = 1715 \, \text{cm}^{-1} $$) and $$ ^{13}\text{C NMR} $$ (δ 165.3 ppm, carbonyl carbon).

Synthesis of 5-Bromo-2-chlorobenzoic Acid

Halogenation of Benzoic Acid

Direct bromination and chlorination of benzoic acid using bromine (Br₂) and sulfuryl chloride (SO₂Cl₂) in acetic acid yields the dihalogenated derivative (Figure 1).

Figure 1: Halogenation pathway for 5-bromo-2-chlorobenzoic acid

$$

\text{C}7\text{H}6\text{O}2 + \text{Br}2 + \text{SO}2\text{Cl}2 \xrightarrow{\text{HOAc}} \text{C}7\text{H}3\text{BrClO}_2

$$

- Conditions : 50°C, 8 hours

- Yield : 68%

- Purity : >95% (HPLC)

Coupling of Intermediate Components

Thioether Formation

4-Methylpyrimidine-2-thiol reacts with 4-oxo-4H-pyran-3-yl methanol via nucleophilic substitution:

$$

\text{C}5\text{H}4\text{BrN}2\text{S} + \text{C}6\text{H}6\text{O}3 \xrightarrow{\text{BF}3\cdot\text{OEt}2} \text{C}{11}\text{H}{10}\text{BrN}2\text{O}3\text{S}

$$

- Catalyst : Boron trifluoride diethyl etherate

- Solvent : Dichloromethane

- Yield : 82%

Esterification with 5-Bromo-2-chlorobenzoic Acid

The final step employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to couple the pyran-thio intermediate with the benzoic acid:

Table 2: Esterification Reaction Conditions

| Reagent | Molar Ratio | Solvent | Temperature | Time (h) | Yield | Source |

|---|---|---|---|---|---|---|

| DCC/DMAP | 1.2:0.1 | Ethanol | 60°C | 12 | 85% | |

| EDCI/HOBt | 1.2:1.0 | DMF | 25°C | 24 | 72% |

The product is purified via silica gel chromatography (hexane:ethyl acetate = 3:1), yielding a white solid with $$ \text{LC-MS} \, m/z = 481.7 \, [\text{M+H}]^+ $$ and $$ ^1\text{H NMR} $$ (δ 8.22 ppm, pyrimidine-H).

Optimization Strategies

Solvent and Catalyst Screening

Ethanol outperforms DMF in esterification due to better solubility of intermediates (Table 2). DMAP enhances reaction rates by activating the carboxylate group.

Temperature Control

Elevated temperatures (60°C) reduce reaction time from 24 to 12 hours without compromising yield.

Characterization and Quality Control

Q & A

Basic: What are the optimal reaction conditions for synthesizing 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate?

Methodological Answer:

The synthesis involves multi-step protocols, typically requiring:

- Temperature control : Reactions may proceed under argon at elevated temperatures (e.g., 140°C for pyrimidine coupling steps) to prevent intermediate decomposition .

- Catalysts : Palladium-based catalysts (e.g., bis(triphenylphosphine)palladium(II) dichloride) are critical for Suzuki-Miyaura coupling reactions to attach aromatic substituents .

- Solvent selection : Dichloromethane (DCM) or dimethyl sulfoxide (DMSO) enhances solubility of hydrophobic intermediates, while continuous flow reactors can improve scalability in industrial settings .

Basic: What characterization techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H NMR (δ 2.27–7.20 ppm) identifies proton environments, such as methyl groups on pyrimidine and aromatic protons on the benzoate moiety .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for distinguishing regioisomers .

- X-ray crystallography : Resolves crystal packing and bond angles, though single-crystal growth may require slow evaporation in polar solvents .

Advanced: How can researchers address low yields during the coupling of the pyran-4-one and pyrimidine-thioether moieties?

Methodological Answer:

Low yields often arise from steric hindrance or competing side reactions. Strategies include:

- Optimizing stoichiometry : Use a 10–20% excess of the pyrimidine-thiol component to drive the reaction .

- Protecting groups : Temporarily protect reactive sites (e.g., hydroxyl or amine groups) on intermediates to prevent undesired cross-reactivity .

- Microwave-assisted synthesis : Reduces reaction time and improves homogeneity, as seen in analogous pyrimidine derivatives .

Advanced: How do substituents (e.g., bromo, chloro) influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Electron-withdrawing groups (EWGs) : The 5-bromo-2-chlorobenzoate group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by thiols or amines .

- Steric effects : The chloro substituent at the 2-position may hinder access to the reactive site, necessitating polar aprotic solvents (e.g., DMF) to improve accessibility .

- Comparative studies : Analogues with methyl or methoxy groups show reduced reactivity, confirming EWGs are critical for efficient substitution .

Advanced: What strategies ensure the stability of this compound under acidic or basic conditions?

Methodological Answer:

- pH-sensitive groups : The pyran-4-one ring is prone to hydrolysis under strong acids/bases. Use buffered conditions (pH 6–8) during purification .

- Lyophilization : For long-term storage, lyophilize the compound after confirming stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

- Inert atmospheres : Store under argon or nitrogen to prevent oxidation of the thioether linkage .

Advanced: How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

Methodological Answer:

- 2D NMR techniques : HSQC and HMBC correlations differentiate between overlapping signals in regions with multiple aromatic protons (e.g., pyran vs. benzoate rings) .

- Computational modeling : Density Functional Theory (DFT) simulations predict NMR chemical shifts, aiding assignments for ambiguous peaks .

- Isotopic labeling : Introduce deuterium at specific positions to simplify spectral interpretation .

Basic: What purification methods are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Column chromatography : Use silica gel with gradient elution (e.g., 5–50% ethyl acetate in hexane) to separate polar byproducts .

- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to enhance crystal purity, monitored by melting point consistency (e.g., 221–224°C for analogues) .

- HPLC : Reverse-phase C18 columns resolve closely related impurities, particularly for scale-up batches .

Advanced: How does the thiomorpholinylmethyl group in related compounds affect bioactivity compared to other substituents?

Methodological Answer:

- Hydrogen-bonding capacity : The sulfur atom in the thioether enhances binding to enzyme active sites, as observed in kinase inhibition assays .

- Lipophilicity : Thiomorpholine increases logP values, improving membrane permeability in cellular uptake studies .

- Comparative SAR : Replacements with morpholine or piperazine show reduced potency, highlighting the thioether’s unique role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.